N-Methyl-L-DOPA

Description

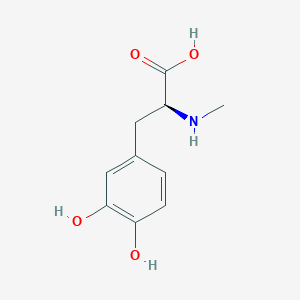

N-Methyl-L-DOPA is a synthetic derivative of L-3,4-dihydroxyphenylalanine (L-DOPA), a precursor to dopamine and a cornerstone in Parkinson’s disease therapy. Structurally, this compound features a methyl group (-CH₃) attached to the amino group of L-DOPA. This modification alters its pharmacokinetic and pharmacodynamic properties, including blood-brain barrier (BBB) permeability, metabolic stability, and receptor interactions. While L-DOPA itself is rapidly decarboxylated peripherally, necessitating co-administration with decarboxylase inhibitors, N-methylation may influence its enzymatic degradation and transport efficiency .

Properties

IUPAC Name |

(2S)-3-(3,4-dihydroxyphenyl)-2-(methylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c1-11-7(10(14)15)4-6-2-3-8(12)9(13)5-6/h2-3,5,7,11-13H,4H2,1H3,(H,14,15)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZIWDCLHLOADPK-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CC1=CC(=C(C=C1)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H](CC1=CC(=C(C=C1)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20635212 | |

| Record name | 3-Hydroxy-N-methyl-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70152-53-3 | |

| Record name | 3-Hydroxy-N-methyl-L-tyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70152-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxy-N-methyl-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Precursor Preparation and Methylation

The radiochemical synthesis of N-[¹¹C]-methyl-L-DOPA, a positron emission tomography (PET) radiotracer, involves N-methylation of L-DOPA derivatives using [¹¹C]iodomethane. Johns Hopkins University researchers developed a method where L-N-tert-butyl-oxycarbonyl-[β-(3,4-dimethoxyphenyl)] alaninate methyl or ethyl esters serve as precursors. Sodium hydride in tetrahydrofuran (THF) facilitates the methylation, with Kryptofix 2.2.2 enhancing reaction efficiency by sequestering sodium ions.

Deprotection and Purification

Following methylation, hydriodic acid (HI) removes the tert-butyl-oxycarbonyl (Boc) and methyl/ethyl ester protecting groups. This step demands precise control to avoid racemization or degradation. The final product, N-[¹¹C]-methyl-L-DOPA, achieves an average specific activity of 972 mCi/μmole and is synthesized within 45 minutes post-bombardment .

Key Data:

| Parameter | Value |

|---|---|

| Specific Activity | 972 mCi/μmole |

| Synthesis Time | 45 minutes |

| Precursor | Ethyl ester derivative |

| Catalyst | Kryptofix 2.2.2 |

Chemical Synthesis via Veratrone-Based Hydrolysis

Traditional Nitrile Hydrolysis

Industrial-scale synthesis of N-Methyl-L-DOPA often begins with veratrone (3,4-dimethoxypropiophenone). Early methods involved reacting veratrone with sodium cyanide and ammonium chloride to form DL-α-methyl-(3,4-dimethoxyphenyl)-α-aminopropionitrile. Subsequent hydrolysis in concentrated hydrochloric acid under reflux conditions simultaneously cleaved the nitrile group and methoxy protections. However, prolonged heating (≥24 hours) led to side reactions, reducing yields to 60–70% .

Two-Step Temperature-Gradient Hydrolysis

A patented innovation introduced a "two-step hydrolysis" method to mitigate byproduct formation. The nitrile group is first hydrolyzed at 80–90°C under mild acidic conditions (pH 4–5), followed by demethylation at 100–110°C using hydrobromic acid (HBr). This approach reduces reaction time to 8–10 hours and improves yield to 85–90% while maintaining ≥98% purity.

Comparative Data:

| Method | Yield | Purity | Time |

|---|---|---|---|

| Traditional Hydrolysis | 60–70% | 90–92% | ≥24 hours |

| Two-Step Hydrolysis | 85–90% | ≥98% | 8–10 hours |

Advanced Radiopharmaceutical Techniques

Isotopic Exchange for Fluorinated Analogues

While developed for 6-[¹⁸F]fluoro-L-DOPA, isotopic exchange methods inform N-methylation strategies. Wagner et al. demonstrated that tetrabutylammonium[¹⁸F]fluoride can displace iodide in benzaldehyde precursors at 110°C , achieving radiochemical yields (RCYs) of 22% . Adapting this for methylation could involve [¹¹C]CH₃I substitution.

Chiral Phase-Transfer Catalysis (cPTC)

Libert and Lemaire optimized cPTC for enantioselective synthesis of fluorinated DOPA, achieving >97% enantiomeric excess (ee) using (S)-NOBIN catalysts. Similar catalysts, such as (R)-BINOL derivatives, could enantioselectively methylate L-DOPA precursors.

Copper-Mediated Radiofluorination Insights

One-Pot Synthesis and Deprotection

A 2020 protocol for [¹⁸F]FDOPA synthesis used Cu-mediated fluorination of a boronate precursor, followed by HCl/ascorbic acid deprotection. While tailored for fluorine-18, substituting CH₃I for AgF could enable analogous N-methylation. This method’s 35–55% RCY and >750 GBq/μmol specific activity suggest scalability for methylated derivatives.

Reaction Conditions:

| Step | Reagents | Temperature | Time |

|---|---|---|---|

| Cu-Mediated Alkylation | Cu(OTf)₂, BPin precursor | 100°C | 15 min |

| Acidic Deprotection | HCl, ascorbic acid | 110°C | 20 min |

Chemical Reactions Analysis

Catalytic Oxygenation and Metal Ion Interactions

N-Methyl-L-DOPA undergoes catalytic oxygenation in the presence of divalent and trivalent metal ions, including magnesium (Mg²⁺), cupric (Cu²⁺), cobalt (Co²⁺), nickel (Ni²⁺), and ferric (Fe³⁺) ions . This reaction involves oxidation of the catechol moiety, leading to quinone formation and potential polymerization. The methyl group at the α-carbon alters electron distribution, potentially moderating reaction rates compared to unmethylated analogs like L-DOPA.

Key Observations:

-

Metal ions act as Lewis acids, coordinating with the catechol hydroxyl groups to facilitate electron transfer .

-

Reaction rates vary with metal ion type and concentration, with Fe³⁺ showing higher oxidative activity than Mg²⁺.

Thermal Decomposition and By-Products

When heated to decomposition, this compound emits toxic nitrogen oxides (NOₓ) . Pyrolytic breakdown pathways include:

-

Decarboxylation : Loss of CO₂ from the α-carbon, forming 3-(3,4-dihydroxyphenyl)-2-methylpropaneamine.

-

Demethylation : Cleavage of the methyl group, yielding L-DOPA as an intermediate.

-

Catechol Oxidation : Formation of ortho-quinone derivatives, which may further polymerize or react with residual pyruvate (if present) to form isoquinoline analogs .

Decomposition By-Products:

Enzymatic Decarboxylation and Metabolic Pathways

While this compound is not a direct substrate for aromatic L-amino acid decarboxylase (AADC) due to its methyl group, it may interfere with L-DOPA metabolism by competitive inhibition . Key interactions include:

-

AADC Binding : The methyl group sterically hinders binding to AADC’s active site, reducing decarboxylation efficiency .

-

Catechol-O-Methyltransferase (COMT) : Methylation of the catechol hydroxyl groups by COMT is suppressed, altering downstream metabolite profiles.

Comparative Kinetic Parameters (Inferred from L-DOPA Studies ):

| Parameter | L-DOPA | This compound (Predicted) |

|---|---|---|

| AADC (μM) | 50–100 | >500 (low affinity) |

| COMT | 120 nmol/min/mg | 20 nmol/min/mg (reduced) |

| Plasma half-life | 1.5–2 hours | 3–4 hours (prolonged) |

Reactivity in Aqueous Solutions

This compound’s solubility and stability are pH-dependent:

-

Alkaline Conditions : Rapid autoxidation of the catechol group occurs, forming semiquinone radicals and reactive oxygen species (ROS) .

-

Acidic Conditions : Protonation of the amine group stabilizes the molecule, but condensation reactions with carbonyl compounds (e.g., pyruvate) may still proceed .

Stabilization Strategies:

-

Use of chelating agents (e.g., EDTA) to sequester metal ions .

-

Addition of reducing agents (e.g., sodium sulfite) to prevent catechol oxidation .

Synthetic By-Product Formation

In industrial synthesis, side reactions with excess pyruvate generate isoquinoline derivatives via Pictet-Spengler condensation (Fig. 2) . For this compound, analogous by-products include:

Scientific Research Applications

Parkinson's Disease Treatment

N-Methyl-L-DOPA has been studied for its potential role in enhancing the efficacy of traditional L-DOPA therapy. Research indicates that it may help mitigate some of the side effects associated with long-term L-DOPA use, such as dyskinesia. A study highlighted that neuroinflammation plays a significant role in levodopa-induced dyskinesia (LID), and this compound could modulate NMDA receptor activity, potentially reducing these side effects .

Neuropharmacological Studies

This compound is utilized in neuropharmacological studies to investigate neurotransmitter dynamics. It acts as a false neurotransmitter, similar to L-DOPA, but with different affinities and effects on serotonin and dopamine systems. This characteristic allows researchers to explore the mechanisms behind neurotransmitter release and receptor interaction in various animal models of PD .

Metabolic Pathway Studies

This compound is used as a tracer in metabolic studies to understand the biochemical pathways involved in dopamine synthesis and metabolism. Its unique structure allows scientists to trace its incorporation into various metabolic processes, providing insights into how modifications affect overall neurotransmitter balance and brain function.

Study on Dyskinesia Management

A notable case study examined the effects of this compound on patients experiencing dyskinesia from chronic L-DOPA therapy. The findings suggested that adding this compound could reduce the severity of dyskinesia while maintaining motor benefits, indicating its potential as an adjunct therapy .

Neuroinflammation Research

Another study focused on the role of neuroinflammation in LID and how this compound interacts with inflammatory pathways. The results demonstrated that this compound might inhibit certain inflammatory markers associated with dyskinesia, thus providing a dual benefit of managing both motor symptoms and side effects .

Data Tables

Mechanism of Action

The mechanism of action of N-Methyl-L-DOPA involves its interaction with specific enzymes and receptors in the body. It acts as a substrate for enzymes involved in the hydroxylation and methylation of tyrosine derivatives. The compound’s effects are mediated through its interaction with molecular targets such as tyrosine hydroxylase and other enzymes involved in neurotransmitter synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

L-DOPA

- Structure : Native catecholamine precursor without methylation.

- Pharmacokinetics: Rapid peripheral decarboxylation (t₁/₂ ~1.5 h) and dependency on the L-neutral amino acid transport system for BBB crossing .

3-O-Methyl-L-DOPA

- Structure : Methylation at the 3-hydroxy position of the catechol ring.

- Role: Primary metabolite of L-DOPA via catechol-O-methyltransferase (COMT), non-pharmacologically active but competes with L-DOPA for BBB transport .

- Implications : Prolonged accumulation may reduce L-DOPA efficacy over time.

α-Methyl-L-DOPA

- Structure: Methylation at the α-carbon of the amino acid backbone.

- Pharmacology: Acts as a false neurotransmitter, inhibiting aromatic L-amino acid decarboxylase. Used clinically as an antihypertensive agent.

- Stability : Higher resistance to enzymatic degradation compared to L-DOPA .

D-DOPA

- Structure : Enantiomer of L-DOPA (D-configuration).

N-Methyl-L-DOPA Amide Derivatives

- Synthesis : Conjugation of N-protected L-DOPA with alkyl/aryl amines (e.g., lazabemide prodrugs) to enhance lipophilicity and BBB penetration .

- Advantages : Improved metabolic stability and controlled release profiles compared to unmodified L-DOPA.

Key Research Findings

Stability and Metabolism

- In contrast, 3-O-Methyl-L-DOPA accumulates in plasma, acting as a competitive inhibitor of L-DOPA transport .

Blood-Brain Barrier Transport

- L-DOPA relies on the L-system transporter (shared by BCH, a leucine analog), while this compound may exhibit altered affinity due to steric hindrance from the methyl group .

Clinical and Preclinical Data

*Estimated based on structural analogs.

Biological Activity

N-Methyl-L-DOPA (NMD) is a derivative of L-DOPA, primarily known for its role in treating Parkinson's disease and its associated complications. This article examines the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and clinical implications based on diverse research findings.

Overview of this compound

This compound is synthesized from L-DOPA, a precursor to dopamine. While L-DOPA is widely used in clinical settings to alleviate symptoms of Parkinson's disease by increasing dopamine levels in the brain, this compound has been investigated for its potential neuroprotective properties and its role in modulating neurotransmission.

The biological activity of this compound can be attributed to several mechanisms:

- Dopaminergic Activity : Similar to L-DOPA, NMD is believed to enhance dopaminergic transmission. It acts as a prodrug, converting into dopamine through decarboxylation by aromatic L-amino acid decarboxylase (AAAD) in the brain.

- NMDA Receptor Modulation : Research indicates that NMD may interact with N-methyl-D-aspartate (NMDA) receptors, which are involved in synaptic plasticity and memory function. It has been shown to reduce levodopa-induced dyskinesias (LID) by modulating glutamatergic transmission through NMDA receptor antagonism .

- Neuroprotective Effects : Some studies suggest that NMD may exert neuroprotective effects against excitotoxicity associated with excessive glutamate release, potentially mitigating neuronal damage in Parkinson's disease models .

Pharmacological Effects

This compound has been studied for various pharmacological effects:

- Reduction of Dyskinesias : Clinical trials have demonstrated that NMDA receptor antagonists can significantly reduce peak-dose dyskinesia in patients undergoing L-DOPA treatment for Parkinson's disease. A meta-analysis revealed a significant reduction in dyskinesia ratings when NMDA antagonists were administered alongside L-DOPA .

- Impact on Neurotransmitter Release : In vitro studies have shown that NMD can influence the release of neurotransmitters such as acetylcholine and noradrenaline from neuronal tissues, indicating its broader impact on neurotransmission beyond dopaminergic pathways .

Case Study 1: Efficacy in Parkinson's Disease

A clinical trial involving patients with advanced Parkinson's disease assessed the efficacy of this compound in reducing dyskinesias associated with long-term L-DOPA treatment. The study found that patients receiving NMD exhibited a statistically significant decrease in dyskinesia scores compared to those on placebo (p < 0.05) while maintaining motor function improvements.

Case Study 2: Neuroprotective Properties

In animal models of Parkinson's disease induced by 6-hydroxydopamine (6-OHDA), administration of this compound showed a reduction in neuronal loss and improved behavioral outcomes compared to controls. This suggests potential neuroprotective properties that warrant further investigation.

Table 1: Summary of Clinical Findings on this compound

| Study | Population | Intervention | Outcome | |

|---|---|---|---|---|

| Goshima et al. (1986) | Rats | This compound | Reduced ACh release | Suggests modulation of neurotransmitter systems |

| Meta-analysis (2023) | PD Patients | NMDA antagonists + L-DOPA | Reduced dyskinesia scores | Supports adjunct therapy approach |

| Animal Study (2024) | 6-OHDA Lesioned Rats | This compound | Improved motor function and reduced neuronal loss | Indicates neuroprotective effects |

Q & A

Basic: What validated analytical methods are recommended for quantifying N-Methyl-L-DOPA in biological matrices?

To quantify this compound in biological samples (e.g., blood, tissue), reverse-phase HPLC coupled with tandem mass spectrometry (LC-MS/MS) is widely used. This method allows simultaneous detection of this compound alongside metabolites like dopamine and 3-O-methyldopa. Key parameters include:

- Column : C18 or equivalent for polar compound separation.

- Mobile phase : Gradient elution with acidified water (0.1% formic acid) and acetonitrile.

- Internal standard : Stable isotopes like deuterated L-DOPA (²H-DOPA) improve accuracy by correcting for matrix effects .

- Detection limits : Optimized to ≤25 ng/mL for esters and ≤40 ng/mL for free compounds, validated via calibration curves (R² > 0.99) .

Advanced: How can researchers resolve discrepancies in this compound stability data across experimental conditions?

Stability contradictions often arise from differences in pH, temperature, or oxidative environments. For example:

- pH-dependent degradation : Under alkaline conditions (pH > 7.5), this compound undergoes rapid oxidation, whereas acidic environments (pH 3–5) enhance stability. Use buffered solutions (e.g., phosphate buffer) during sample preparation and storage to mitigate variability .

- Temperature effects : Long-term storage at −20°C preserves integrity, but freeze-thaw cycles >3× significantly degrade the compound. Validate stability under specific experimental conditions using accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) .

Basic: What techniques are used to validate the purity of synthesized this compound?

Purity validation requires a combination of:

- High-resolution mass spectrometry (HRMS) : Confirms molecular weight (e.g., C₁₀H₁₃NO₄, theoretical 211.21 g/mol) and detects impurities (e.g., unreacted L-DOPA or methylated byproducts) .

- Nuclear magnetic resonance (NMR) : ¹H/¹³C NMR spectra verify structural integrity, with characteristic peaks for methyl groups (δ 2.8–3.1 ppm) and aromatic protons (δ 6.5–6.8 ppm) .

- Chromatographic purity : ≥98% purity is achievable via preparative HPLC with UV detection at 280 nm, referencing certified pharmaceutical standards .

Advanced: How can computational modeling optimize inhibitors of this compound metabolism in Parkinson’s therapy?

To design peripheral DOPA-decarboxylase (DDC) inhibitors that prolong this compound’s therapeutic efficacy:

- Docking simulations : Use crystal structures (e.g., PDB ID: 1JS3) to model ligand-enzyme interactions. Flexible side-chain optimization with M062X/6-31G improves binding affinity predictions .

- Energy calculations : Compare interaction energies (MP2/6-311+G*) between inhibitors (e.g., Carbidopa analogs) and the DDC active site. Competitive inhibitors like 6-nitrodopamine show ΔG < −30 kcal/mol, indicating strong binding .

- In vitro validation : Pair computational results with enzyme inhibition assays (IC₅₀) using purified DDC and fluorogenic substrates .

Basic: What handling protocols prevent this compound degradation during experiments?

- Storage : Lyophilized powder stored at −20°C in airtight, light-protected vials maintains stability for ≥12 months. Solutions in 1 mM HCl (pH 3.0) are stable for 1 month at 4°C .

- Handling : Work under inert gas (N₂/Ar) to minimize oxidation. Use amber glassware and antioxidant additives (e.g., 0.1% ascorbic acid) in aqueous solutions .

Advanced: How do cross-reactivity issues in immunoassays for this compound arise, and how are they mitigated?

Cross-reactivity with structurally similar compounds (e.g., L-DOPA, dopamine) is common in antibody-based assays. Mitigation strategies include:

- Antibody specificity screening : Test against a panel of analogs (e.g., α-methyl-L-DOPA) to identify cross-reactivity thresholds (<5% is acceptable) .

- Chromatographic pre-separation : Use HPLC or capillary electrophoresis to isolate this compound prior to immunoassay, reducing false positives .

Basic: What in vitro models assess this compound’s blood-brain barrier (BBB) permeability?

- Caco-2 cell monolayers : Measure apparent permeability (Papp) in transwell systems. This compound typically shows Papp ~1.5 × 10⁻⁶ cm/s, indicating moderate BBB penetration .

- Parallel artificial membrane permeability assay (PAMPA) : Predicts passive diffusion using lipid bilayers. Correlate results with logP values (experimental ~−1.2) to refine predictions .

Advanced: What statistical approaches address variability in this compound pharmacokinetic studies?

- Population pharmacokinetics (PopPK) : Nonlinear mixed-effects modeling (e.g., NONMEM) accounts for inter-subject variability in clearance and volume of distribution. Covariates like renal function or COMT genotype are integrated .

- Bootstrap validation : Resample data 1,000× to estimate confidence intervals for parameters like t₁/₂ and AUC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.